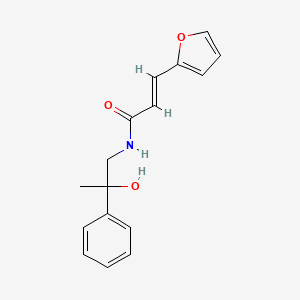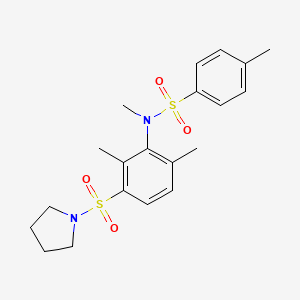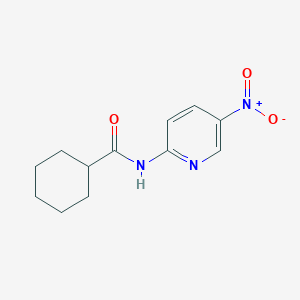![molecular formula C11H12N4O3S B2646980 4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 1797639-54-3](/img/structure/B2646980.png)
4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole” is a derivative of pyrrolo[3,4-d]pyrimidine . Pyrrolo[3,4-d]pyrimidines are a class of organic compounds that have shown pronounced cytotoxic activity .
Synthesis Analysis
The synthesis of pyrrolo[3,4-d]pyrimidines can be achieved through various methods. One such method involves a three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile or its ester and amide derivatives . Another method involves palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine and trimethyl (tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine and subsequent construction of an annellated pyrrolo ring .Molecular Structure Analysis
The molecular structure of pyrrolo[3,4-d]pyrimidines is characterized by a pyrrole ring fused to a pyrimidine ring . The specific structure of “this compound” would include additional functional groups attached to this core structure.Chemical Reactions Analysis
Pyrrolo[3,4-d]pyrimidines can undergo various chemical reactions. For instance, they can participate in electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[3,4-d]pyrimidines can vary depending on their specific structure. For instance, they generally have a low boiling point and are poorly soluble in water but exhibit better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .Wissenschaftliche Forschungsanwendungen
Plant Growth Regulation
- Research Context : Some plant growth retardants, including those derived from pyrimidine structures, have been increasingly used in physiological research. They serve as inhibitors of specific cytochrome P-450 dependent monooxygenases, offering insights into the regulation of terpenoid metabolism, which is closely linked to phytohormones and sterols (Grossmann, 1990).
Synthesis for Antitumor and Antibacterial Agents
- Antitumor Activity : Compounds with structures similar to 4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole have been synthesized for potential use as antitumor agents. Notably, some derivatives have shown higher activity against liver, colon, and lung cancer cell lines compared to standard drugs (Hafez, Alsalamah, & El-Gazzar, 2017).
- Antibacterial Applications : The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, which shows promising antibacterial activity, is a significant area of research. This approach aims to develop new agents to combat bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Bioactivity and Chemical Synthesis Studies
- Bioactivity Analysis : Various studies have explored the bioactivity of compounds with similar structures, particularly focusing on their potential use in medical and pharmacological applications. The synthesis of triazole-pyrimidin-2-yl-5,7-dimethyl carboxylic acid esters and sulfonic acid esters is one such example, offering preliminary insights into their biological activity (Zhou Hong-fang, 2009).
- Chemical Synthesis Techniques : The straightforward synthesis of 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines exemplifies the advanced techniques used in creating compounds with similar structures, showcasing the evolving methodologies in chemical synthesis (Shvets et al., 2020).
Anticancer and Anti-inflammatory Research
- Anticancer Agents : Research into pyrazolopyrimidines derivatives as anticancer agents has shown promising results, with certain compounds exhibiting significant inhibition of tumor cell growth. These findings highlight the potential for developing new anticancer drugs (Rahmouni et al., 2016).
- Anti-inflammatory Applications : The exploration of pyrazolopyrimidines derivatives as anti-5-lipoxygenase agents is another significant area of research. These compounds could potentially be used for developing anti-inflammatory drugs (Rahmouni et al., 2016).
Wirkmechanismus
While the specific mechanism of action for “4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole” is not available, it’s worth noting that pyrrolo[3,4-d]pyrimidines have been studied for their inhibitory effects on certain enzymes. For example, 7H-pyrrolo[2,3-d]pyrimidine derivatives have been investigated as competitive inhibitors of PAK4, a kinase associated with various cancers .
Zukünftige Richtungen
The future directions for research on “4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole” and related compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given their cytotoxic activity, these compounds may have potential applications in the development of new anticancer drugs .
Eigenschaften
IUPAC Name |
4-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-7-11(8(2)18-14-7)19(16,17)15-4-9-3-12-6-13-10(9)5-15/h3,6H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNFGVPDYPMQPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC3=CN=CN=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((2-(4-(tert-butyl)phenoxy)ethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2646898.png)


![2-[Hydroxy(pyridin-3-yl)methyl]prop-2-enenitrile](/img/structure/B2646904.png)
![N-[cyano(3,5-dichlorophenyl)methyl]-2-acetamidoacetamide](/img/structure/B2646906.png)

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-cyanobenzenecarboxylate](/img/structure/B2646908.png)





![(3Z)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2646919.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2646920.png)
